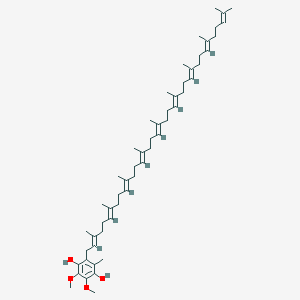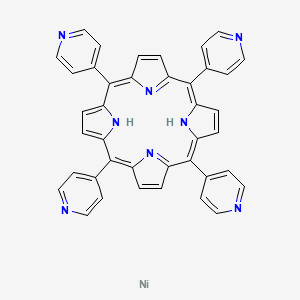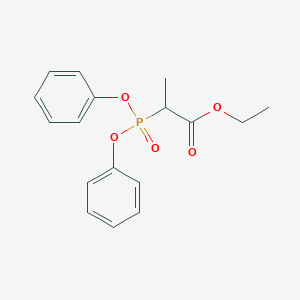
Ethyl diphenyl 2-phosphonopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-(diphenoxyphosphoryl)propanoate is an organic compound with the chemical formula C17H19O5P. It is commonly used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine. This compound is typically a colorless liquid that is soluble in organic solvents such as ethanol and dimethylbenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl2-(diphenoxyphosphoryl)propanoate can be synthesized through the condensation reaction of phosphoric chloride with ethyl 2-bromopropanoate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: In industrial settings, the production of Ethyl2-(diphenoxyphosphoryl)propanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl2-(diphenoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Ethyl2-(diphenoxyphosphoryl)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of Ethyl2-(diphenoxyphosphoryl)propanoate involves its interaction with various molecular targets. It can act as a phosphorylating agent, transferring its phosphoryl group to nucleophilic sites on target molecules. This can lead to the formation of phosphonate esters, which are important intermediates in many biochemical pathways .
Comparison with Similar Compounds
- Ethyl 2-(diethoxyphosphoryl)propanoate
- Methyl 2-(diphenoxyphosphoryl)propanoate
- Propanoic acid, 2-(diphenoxyphosphinyl)-, ethyl ester
Comparison: Ethyl2-(diphenoxyphosphoryl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable phosphonate esters distinguishes it from other phosphorylating agents .
Properties
Molecular Formula |
C17H19O5P |
|---|---|
Molecular Weight |
334.30 g/mol |
IUPAC Name |
ethyl 2-diphenoxyphosphorylpropanoate |
InChI |
InChI=1S/C17H19O5P/c1-3-20-17(18)14(2)23(19,21-15-10-6-4-7-11-15)22-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI Key |
UCJROHIRYPUQFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)
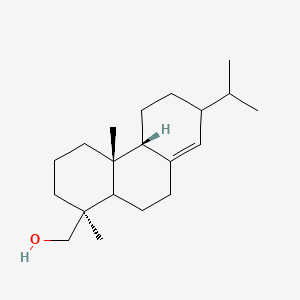
![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
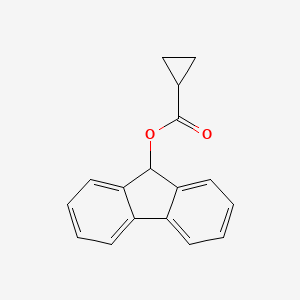
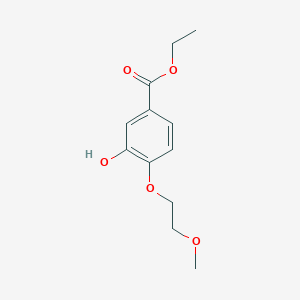
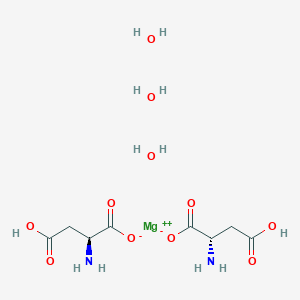
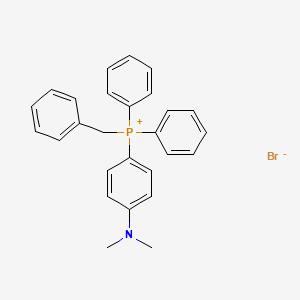
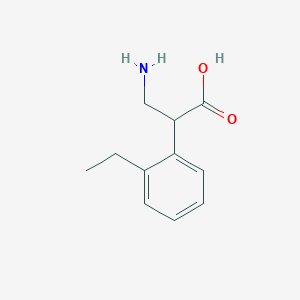
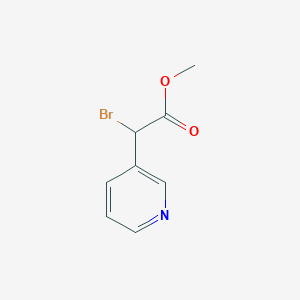

![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
